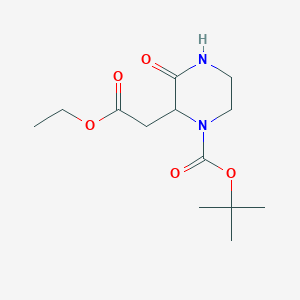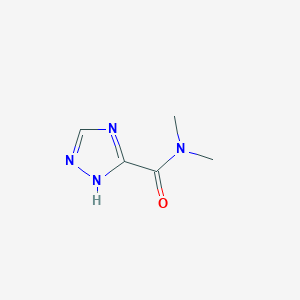
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide, also known as DMTC, is a chemical compound that has been widely used in scientific research. It belongs to the family of triazole compounds and has a variety of applications in different fields, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been reported to inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, such as dihydrofolate reductase and thymidylate synthase. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been reported to have a variety of biochemical and physiological effects. It has been shown to have antitumor, antimicrobial, and antiviral activities. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has also been reported to have antioxidant and anti-inflammatory properties. In addition, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is also stable under normal laboratory conditions and has a long shelf life. However, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has some limitations as well. It is toxic at high doses and can cause adverse effects in animals and humans. In addition, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide. One direction is to study the mechanism of action of N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide in more detail, particularly its interaction with enzymes involved in nucleotide biosynthesis. Another direction is to explore the potential of N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide as a therapeutic agent for various diseases, such as cancer, infectious diseases, and neurodegenerative diseases. Furthermore, the development of new synthetic methods for N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide and its derivatives can lead to the discovery of new biologically active compounds.
Méthodes De Synthèse
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide can be synthesized by reacting 3-amino-1,2,4-triazole with dimethylformamide dimethyl acetal in the presence of acetic anhydride. The reaction takes place at a temperature of 60-70°C for 12-15 hours, and the product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been extensively used as a research tool in various scientific fields. It has been used as a building block in the synthesis of biologically active compounds, such as antitumor agents, antimicrobial agents, and antiviral agents. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has also been used as a ligand in metal complexes, which have been studied for their catalytic and biological activities. In addition, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been used as a reagent in the determination of trace amounts of copper ions in water samples.
Propriétés
Numéro CAS |
184373-05-5 |
|---|---|
Nom du produit |
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide |
Formule moléculaire |
C5H8N4O |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-9(2)5(10)4-6-3-7-8-4/h3H,1-2H3,(H,6,7,8) |
Clé InChI |
SHCXEQQBQRQPKY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=NC=NN1 |
SMILES canonique |
CN(C)C(=O)C1=NC=NN1 |
Synonymes |
1H-1,2,4-Triazole-3-carboxamide,N,N-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



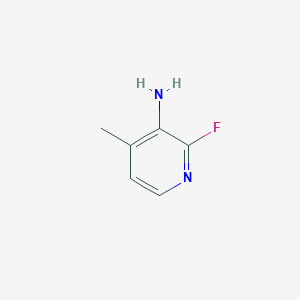
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)
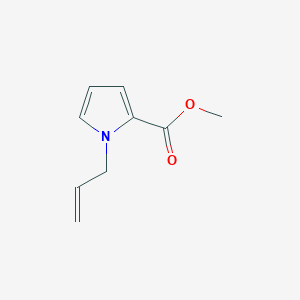
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
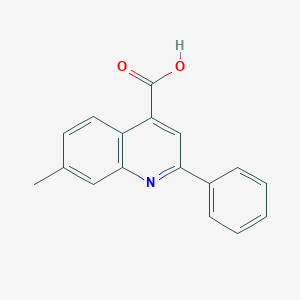
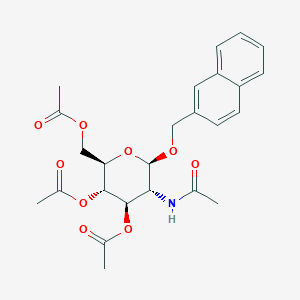
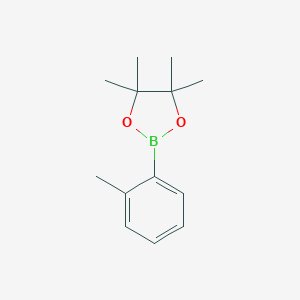
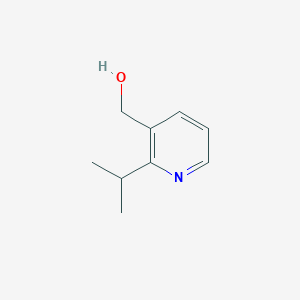
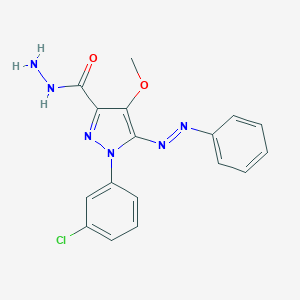
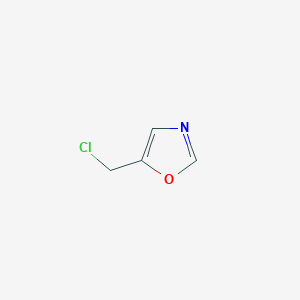
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
